BENGHE Foundational & Exploratory

Check Availability & Pricing

what is the chemical structure of (-)-
Hinokiresinol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (-)-Hinokiresinol
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Abstract

(-)-Hinokiresinol, a naturally occurring norlignan, has garnered significant attention within the
scientific community for its diverse pharmacological activities. This technical guide provides an
in-depth overview of the chemical structure, physicochemical properties, and biological
functions of (-)-Hinokiresinol. Detailed experimental protocols for its isolation and biological
evaluation are presented, alongside a summary of its quantitative biological activity.
Furthermore, this guide elucidates its mechanism of action, with a particular focus on its
modulation of inflammatory signaling pathways, offering a valuable resource for researchers
exploring its therapeutic potential.

Chemical Structure and Physicochemical Properties

(-)-Hinokiresinol, systematically named 4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-
dienyl]phenol, is a norlignan with the molecular formula C17H1602.[1] Its structure is
characterized by two hydroxyphenyl moieties linked by a five-carbon chain containing two
double bonds. The stereochemistry of (-)-Hinokiresinol is defined by the (S) configuration at
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the C-3 chiral center and an (E) configuration for the double bond between C-1 and C-2.[1] This

specific stereoisomer is also referred to as trans-hinokiresinol.

Table 1: Physicochemical Properties of (-)-Hinokiresinol

Property Value Reference
Molecular Formula C17H1602 [1]
Molecular Weight 252.31 g/mol [1]

4-[(1E,3S)-3-(4-

IUPAC Name hydroxyphenyl)penta-1,4- [1]
dienyl]phenol

Stereochemistry (1E, 3S) [1]

CAS Number 17676-24-3 [1]

Synonyms trans-Hinokiresinol [1]

Biological Activities and Quantitative Data

(-)-Hinokiresinol and its isomers have demonstrated a range of biological activities, including

anti-inflammatory, estrogenic, antioxidant, and anti-angiogenic effects. While much of the

guantitative data available is for its cis-isomer, nyasol, studies indicate that both isomers

possess similar, though sometimes stereo-specific, activities.[2]

Table 2: Summary of Biological Activities and Quantitative Data
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Mechanism of Action: Modulation of Inflammatory
Pathways

The anti-inflammatory properties of hinokiresinol isomers are, in part, attributed to their ability to
inhibit the production of key inflammatory mediators such as prostaglandins and nitric oxide.
This is achieved through the suppression of the enzymes cyclooxygenase-2 (COX-2) and
inducible nitric oxide synthase (iNOS).[3] The expression of both COX-2 and iNOS is regulated
by the transcription factor Nuclear Factor-kappa B (NF-kB).

The canonical NF-kB signaling pathway is a critical regulator of the inflammatory response. In
resting cells, NF-kB dimers are sequestered in the cytoplasm by inhibitor of kB (IkB) proteins.
Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IkB kinase
(IKK) complex becomes activated and phosphorylates IkBa. This phosphorylation targets IkKBa
for ubiquitination and subsequent proteasomal degradation. The degradation of IkBa unmasks
the nuclear localization signal on the NF-kB p65/p50 heterodimer, allowing its translocation into
the nucleus. Once in the nucleus, NF-kB binds to specific DNA sequences in the promoter
regions of target genes, including those encoding for COX-2 and iNOS, thereby inducing their
transcription and leading to an inflammatory response. While direct evidence for (-)-
Hinokiresinol is still emerging, related compounds are known to inhibit this pathway.
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Figure 1. The canonical NF-kB signaling pathway leading to the expression of pro-inflammatory
proteins.

Experimental Protocols
Isolation of (-)-Hinokiresinol from Chamaecyparis
obtusa

(-)-Hinokiresinol can be isolated from the heartwood of Chamaecyparis obtusa. The following
is a general protocol based on established phytochemical methods.

Workflow for Isolation
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Figure 2. General workflow for the isolation of (-)-Hinokiresinol.

Detailed Methodology:

o Material Preparation: Air-dried and powdered heartwood of Chamaecyparis obtusa is used
as the starting material.
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» Extraction: The powdered wood is extracted with a suitable organic solvent, such as
methanol or ethanol, at room temperature for an extended period (e.g., 72 hours), often with
repeated extractions to ensure maximum vyield.

o Concentration: The combined solvent extracts are concentrated under reduced pressure
using a rotary evaporator to obtain a crude extract.

o Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned
with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-
butanol, to separate compounds based on their polarity. (-)-Hinokiresinol is typically found
in the ethyl acetate fraction.

e Column Chromatography: The ethyl acetate fraction is subjected to silica gel column
chromatography. The column is eluted with a gradient of solvents, commonly a mixture of n-
hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by
thin-layer chromatography (TLC).

« Purification: Fractions containing (-)-Hinokiresinol are combined and may require further
purification using techniques such as preparative high-performance liquid chromatography
(HPLC) to yield the pure compound.

» Structure Elucidation: The structure of the isolated compound is confirmed using
spectroscopic methods, including *H-NMR, 13C-NMR, and mass spectrometry.

Estrogen Receptor Binding Assay

The estrogenic activity of (-)-Hinokiresinol can be assessed by its ability to bind to the
estrogen receptor (ER). A competitive binding assay is a common method for this evaluation.

Methodology:

o Preparation of ER-containing Cytosol: Uterine tissue from ovariectomized rats is
homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction rich in
estrogen receptors.[4] The protein concentration of the cytosol is determined.

o Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [?H]E2) is
incubated with the uterine cytosol in the presence of increasing concentrations of the test
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compound, (-)-Hinokiresinol.[4]

 Incubation: The mixture is incubated at a low temperature (e.g., 4°C) for a sufficient time to
reach binding equilibrium (e.g., 18-24 hours).

o Separation of Bound and Free Ligand: Receptor-bound radiolabeled estradiol is separated
from the unbound ligand. This can be achieved by methods such as hydroxylapatite (HAP) or
dextran-coated charcoal (DCC) precipitation followed by centrifugation.

o Quantification: The amount of radioactivity in the bound fraction is measured using a
scintillation counter.

o Data Analysis: The results are plotted as the percentage of bound [3H]Ez against the
logarithm of the competitor concentration. The ICso value, which is the concentration of the
test compound that inhibits 50% of the specific binding of [*H]E-z, is determined. The relative
binding affinity (RBA) can then be calculated by comparing the I1Cso of the test compound to
that of unlabeled 173-estradiol.

Conclusion

(-)-Hinokiresinol is a promising natural product with a well-defined chemical structure and a
spectrum of biological activities that warrant further investigation. Its anti-inflammatory and
estrogenic properties, in particular, suggest potential therapeutic applications in a variety of
diseases. The experimental protocols and quantitative data presented in this guide provide a
solid foundation for researchers to explore the pharmacological potential of this compound.
Further studies are needed to fully elucidate its mechanisms of action and to evaluate its
efficacy and safety in preclinical and clinical settings.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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